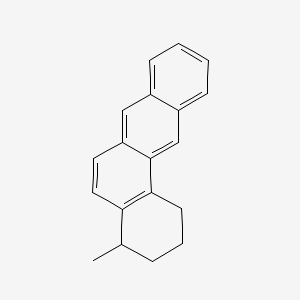
4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H14. It is a derivative of benzanthracene, characterized by the presence of a methyl group at the 4th position and a partially hydrogenated anthracene ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene typically involves the hydrogenation of 4-Methylbenz(a)anthracene. This process can be carried out using catalytic hydrogenation, where a catalyst such as palladium on carbon (Pd/C) is used under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale catalytic hydrogenation processes, similar to those used in laboratory settings, but optimized for higher yields and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Further hydrogenation can reduce the compound to more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens or nitro groups are introduced using reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones, alcohols, or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Studied for its potential carcinogenic properties and its role in cancer research.
Industry: Used in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound may also generate reactive oxygen species (ROS) during metabolic activation, contributing to its toxic effects .
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: A parent compound without the methyl group and hydrogenation.
4-Methylbenz(a)anthracene: Similar structure but without the hydrogenation of the anthracene ring.
1,2,3,4-Tetrahydrobenz(a)anthracene: Similar structure but without the methyl group.
Uniqueness
4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene is unique due to the combination of the methyl group and the partially hydrogenated anthracene ring. This structural uniqueness influences its chemical reactivity and biological interactions, distinguishing it from other PAHs .
Properties
CAS No. |
94849-73-7 |
|---|---|
Molecular Formula |
C19H18 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
4-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene |
InChI |
InChI=1S/C19H18/c1-13-5-4-8-18-17(13)10-9-16-11-14-6-2-3-7-15(14)12-19(16)18/h2-3,6-7,9-13H,4-5,8H2,1H3 |
InChI Key |
WEQNTBRUZQLAIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1C=CC3=CC4=CC=CC=C4C=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


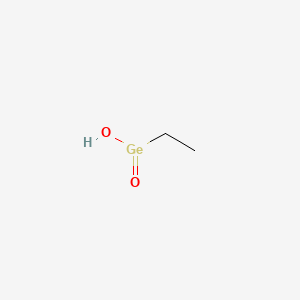
![Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile](/img/structure/B14153819.png)
![2-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]propan-2-ol](/img/structure/B14153823.png)
![2-[(2,4,6-Trimethylphenyl)methyl]piperazine](/img/structure/B14153828.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14153829.png)
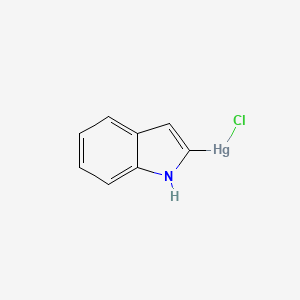
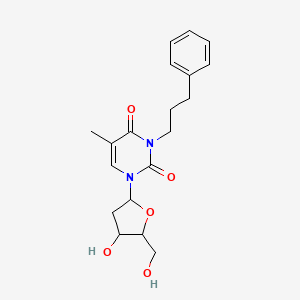
![Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile](/img/structure/B14153854.png)
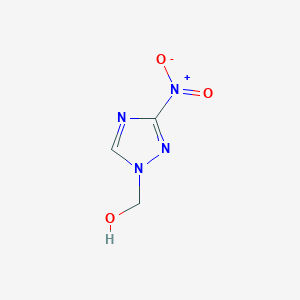
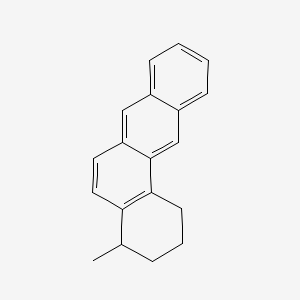

![7,8-dimethoxy-N-[(4-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14153871.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(naphthalen-2-yloxy)acetamide](/img/structure/B14153874.png)

